6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide
Beschreibung
6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a chlorine atom at position 4. The sulfonamide group bridges the pyridine ring to a 1,2,4-triazole moiety, which is further modified with a cyclopropyl and methyl group at positions 5 and 4, respectively. Its synthesis likely involves sulfonamide coupling strategies similar to those described for related compounds .
Eigenschaften
IUPAC Name |
6-chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2S/c1-18(22(20,21)10-5-6-11(14)15-7-10)8-12-16-17-13(19(12)2)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJLXSHNAPEZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CN(C)S(=O)(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne under acidic or basic conditions.
Attachment of the Triazole to the Pyridine Ring: This step often involves a nucleophilic substitution reaction where the triazole moiety is introduced to the pyridine ring, typically using a chlorinated pyridine derivative.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide may exhibit bioactive properties, such as antimicrobial or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the triazole and pyridine rings can participate in π-π interactions and coordinate with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3p in are pyrazole-carboxamide derivatives with aryl or halogenated substituents. Key differences from the target compound include:
- Core Structure : Pyrazole-carboxamide vs. pyridine-sulfonamide-triazole.
- Substituents : Aryl groups (e.g., phenyl, chlorophenyl) in 3a–3p vs. cyclopropyl-methyl-triazole in the target.
- Physicochemical Properties :
- Melting points for 3a–3p range from 123–183°C, influenced by halogenation (e.g., 3b with Cl substituent: mp 171–172°C). The target compound’s cyclopropyl group may lower melting points due to reduced crystallinity compared to planar aryl groups.
- Lipophilicity: The cyclopropyl group in the target compound could enhance membrane permeability relative to polar carboxamide derivatives.
Table 1: Selected Properties of Pyrazole-Carboxamides vs. Target Compound
Triazole-Linked Pyridine Sulfonamides ()
describes N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (e.g., compounds 26–36). Key comparisons:
- Triazole Substitution: The target compound’s triazole has a cyclopropyl and methyl group, whereas ’s derivatives feature an amino group at position 3.
- Electronic Effects: The electron-donating amino group in ’s compounds may increase solubility in polar solvents, while the cyclopropyl group in the target compound introduces steric bulk and moderate hydrophobicity.
- Synthesis: Both classes use sulfonamide coupling, but the target compound likely requires specialized intermediates (e.g., cyclopropyl-containing triazole precursors) compared to the amino-triazole derivatives in .
Oxazole-Based Sulfonamide ()
The compound 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide (CID 4729822) shares a pyridine-sulfonamide core but differs in heterocyclic substitution:
- Heterocycle : Oxazole (1 oxygen, 1 nitrogen) vs. triazole (3 nitrogens) in the target compound.
- Substituents : Methyl-oxazole vs. cyclopropyl-methyl-triazole.
- The cyclopropyl group in the target compound may improve metabolic stability over the methyl-oxazole’s simpler structure.
Table 2: Structural and Electronic Comparison with Oxazole Derivative
Biologische Aktivität
6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a pyridine ring, a sulfonamide group, and a triazole moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The IUPAC name for this compound is 6-chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylpyridine-3-sulfonamide. Its structural formula can be represented as follows:
The precise mechanism of action for 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide remains to be fully elucidated. However, it is believed to interact with specific biological targets, potentially exhibiting antimicrobial and anticancer activities. The presence of the triazole and sulfonamide groups may facilitate interactions with enzymes or receptors involved in various cellular pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, sulfonamides are well-known for their antibacterial effects. Preliminary studies suggest that 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide may inhibit the growth of several bacterial strains, although specific data on its efficacy against particular pathogens is limited.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural similarity to other known kinase inhibitors. For example, triazole derivatives have been reported to inhibit various kinases associated with cancer progression. The compound's ability to interfere with signaling pathways in cancer cells could make it a candidate for further investigation in cancer therapy.
In Vitro Studies
In vitro assays have demonstrated that related compounds can inhibit key enzymes involved in tumor growth and proliferation. While specific studies on this compound are sparse, its structural analogs have shown promising results in inhibiting cancer cell lines.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | ALK5 | 0.013 | |
| Compound B | Bcr-Abl | 0.027 | |
| Compound C | Plasmodium falciparum PK1 | 0.262 |
Pharmacokinetics
Pharmacokinetic profiles of similar compounds indicate favorable absorption and distribution characteristics. For instance, compounds with triazole rings often exhibit good oral bioavailability and systemic exposure in animal models. Further pharmacokinetic studies on this specific compound are necessary to establish its viability as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
